molecular formula C18H16BrN3O2 B5773941 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5773941
M. Wt: 386.2 g/mol
InChI Key: AILSOTXVDGULQB-UHFFFAOYSA-N
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Description

3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and contains a bromine atom, ethyl group, and oxadiazole ring. It has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, which ultimately results in the desired biological effects.
Biochemical and Physiological Effects
3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and the inhibition of bacterial and fungal growth. Additionally, this compound has been found to have fluorescent properties, which can be useful in detecting certain molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a fluorescent probe. This can be useful in detecting certain molecules and can help in the development of new diagnostic tools. Additionally, this compound has shown promising results in inhibiting cancer cell growth and inhibiting bacterial and fungal growth, which can be useful in developing new treatments for these diseases.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further study its potential as a fluorescent probe and to develop new diagnostic tools using this compound. Another direction is to continue studying its potential as an anticancer and antimicrobial agent and to develop new treatments for these diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-ethyl-3-aminobenzamide in the presence of bromine. This reaction results in the formation of the desired compound. Other methods involve the use of different reagents and conditions.

Scientific Research Applications

3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential use as a fluorescent probe, where it has shown promising results in detecting certain molecules.

properties

IUPAC Name

3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-2-22(18(23)14-9-6-10-15(19)11-14)12-16-20-17(21-24-16)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILSOTXVDGULQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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